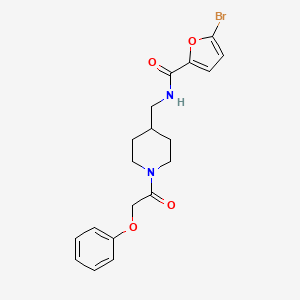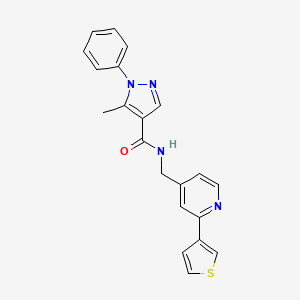
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride is a chemical compound with the molecular formula C11H9NO3S. It is commonly known as Sulfonyl Fluoride Isoquinoline and is used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride involves the covalent modification of the active site of serine and cysteine proteases. The sulfonyl fluoride group of the compound reacts with the active site serine or cysteine residue of the protease, forming a stable covalent bond and inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of serine and cysteine proteases, which are involved in a variety of biological processes such as blood coagulation, fibrinolysis, and inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride in lab experiments are its high potency and selectivity towards serine and cysteine proteases. It is also stable under a wide range of conditions, making it a useful tool for studying protease activity in vitro and in vivo. The limitations of using this compound are its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride. One direction is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the investigation of the role of proteases in various biological processes and diseases, and the development of protease inhibitors as therapeutic agents. Finally, the use of this compound as a tool for studying protease activity in vivo and in real-time imaging could also be explored.
Synthesis Methods
The synthesis of 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Scientific Research Applications
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride is used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit the activity of serine proteases, which are enzymes involved in a variety of biological processes such as blood coagulation, fibrinolysis, and inflammation. It has also been shown to inhibit the activity of cysteine proteases, which are enzymes involved in the degradation of proteins in the lysosome.
properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKISLRSBLCAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


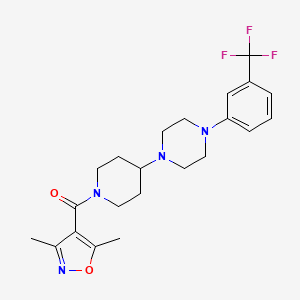
![1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2836192.png)
![4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2836193.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)
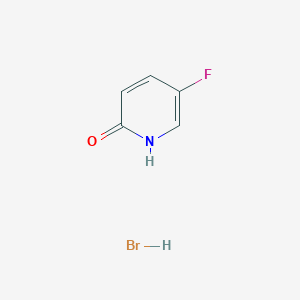
![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)
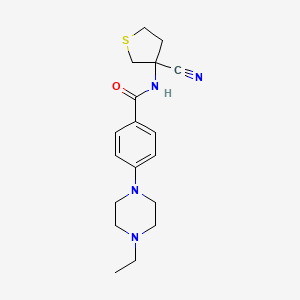
![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)
